molecular formula C12H13N2NaO6S B3215119 CID 131844998 CAS No. 115887-91-7

CID 131844998

Cat. No.: B3215119
CAS No.: 115887-91-7
M. Wt: 336.30 g/mol
InChI Key: BMYBDWQGLWRGGZ-GNAZCLTHSA-M
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Description

The compound with the identifier “CID 131844998” is a chemical entity listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 131844998 involves specific chemical reactions and conditions. Detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. These methods often include steps such as the preparation of intermediates, purification processes, and the use of catalysts or reagents to achieve the desired chemical structure.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures to produce the compound in larger quantities. This may include optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

CID 131844998 can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: Substitution reactions involve replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and the properties of the compound.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce oxidized derivatives, while substitution reactions may yield compounds with different functional groups.

Scientific Research Applications

CID 131844998 has several scientific research applications, including:

    Chemistry: The compound can be used as a reagent or intermediate in organic synthesis.

    Biology: It may have applications in studying biological processes or as a tool in biochemical assays.

    Medicine: Potential therapeutic uses or as a lead compound in drug discovery.

    Industry: Applications in manufacturing processes or as a component in industrial products.

Mechanism of Action

The mechanism of action of CID 131844998 involves its interaction with specific molecular targets and pathways. This may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism depends on the compound’s structure and the biological context in which it is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to CID 131844998 can be identified based on structural similarity. These may include compounds with similar functional groups or chemical backbones.

Uniqueness

This compound may have unique properties that distinguish it from similar compounds. These could include specific biological activities, chemical reactivity, or physical properties that make it particularly useful in certain applications.

Conclusion

This compound is a versatile compound with a range of applications in scientific research and industry. Its unique chemical properties and potential for various reactions make it a valuable tool in multiple fields. Further research and development may uncover additional uses and enhance our understanding of its mechanisms and applications.

Properties

CAS No.

115887-91-7

Molecular Formula

C12H13N2NaO6S

Molecular Weight

336.30 g/mol

IUPAC Name

sodium;(2S,3S)-2-methyl-4-oxo-3-(phenylmethoxycarbonylamino)azetidine-1-sulfonate

InChI

InChI=1S/C12H14N2O6S.Na/c1-8-10(11(15)14(8)21(17,18)19)13-12(16)20-7-9-5-3-2-4-6-9;/h2-6,8,10H,7H2,1H3,(H,13,16)(H,17,18,19);/q;+1/p-1/t8-,10-;/m0./s1

InChI Key

BMYBDWQGLWRGGZ-GNAZCLTHSA-M

SMILES

CC1C(C(=O)N1S(=O)(=O)O)NC(=O)OCC2=CC=CC=C2.[Na]

Isomeric SMILES

C[C@H]1[C@@H](C(=O)N1S(=O)(=O)[O-])NC(=O)OCC2=CC=CC=C2.[Na+]

Canonical SMILES

CC1C(C(=O)N1S(=O)(=O)[O-])NC(=O)OCC2=CC=CC=C2.[Na+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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